3-Chloro-3-phenylprop-2-enenitrile
Overview
Description
3-Chloro-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a chloro group, a phenyl group, and a nitrile group attached to a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-phenylprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of benzyl chloride with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed for the reduction of the nitrile group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used for the oxidation of the nitrile group.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-azido-3-phenylprop-2-enenitrile or 3-thiocyanato-3-phenylprop-2-enenitrile can be formed.
Reduction Products: The reduction of the nitrile group yields 3-chloro-3-phenylpropylamine.
Oxidation Products: The oxidation of the nitrile group results in 3-chloro-3-phenylpropanoic acid.
Scientific Research Applications
3-Chloro-3-phenylprop-2-enenitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3-phenylprop-2-enenitrile involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitrile group can undergo reduction or oxidation. These reactions enable the compound to modify other molecules, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
3-Chloro-3-phenylprop-2-enal: Similar structure but with an aldehyde group instead of a nitrile group.
3-Chloro-3-phenylprop-2-enol: Contains a hydroxyl group instead of a nitrile group.
3-Chloro-3-phenylprop-2-enamine: Features an amine group instead of a nitrile group.
Uniqueness: 3-Chloro-3-phenylprop-2-enenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs.
Properties
IUPAC Name |
3-chloro-3-phenylprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKYEBRJHLHHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295556 | |
Record name | 3-Chloro-3-phenyl-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78583-84-3 | |
Record name | 3-Chloro-3-phenyl-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78583-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3-phenyl-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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